

Application Notes and Protocols for Determining Cell Viability Using sAJM589

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Compound of Interest

Compound Name: sAJM589

Cat. No.: B610665

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Introduction

sAJM589 is a potent small molecule inhibitor that disrupts the protein-protein interaction between Myc and Max.[1][2][3][4] The Myc proto-oncogene is a critical transcription factor involved in cell proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many human cancers.[2] **sAJM589** acts by binding to the leucine zipper region of the Myc protein, which prevents its heterodimerization with Max.[5] This disruption leads to a reduction in Myc protein levels, likely through enhanced ubiquitination and degradation, and subsequently suppresses the transcription of Myc target genes.[3][4] As a result, **sAJM589** has been shown to inhibit cellular proliferation in various Myc-dependent cancer cell lines.[1][2][3]

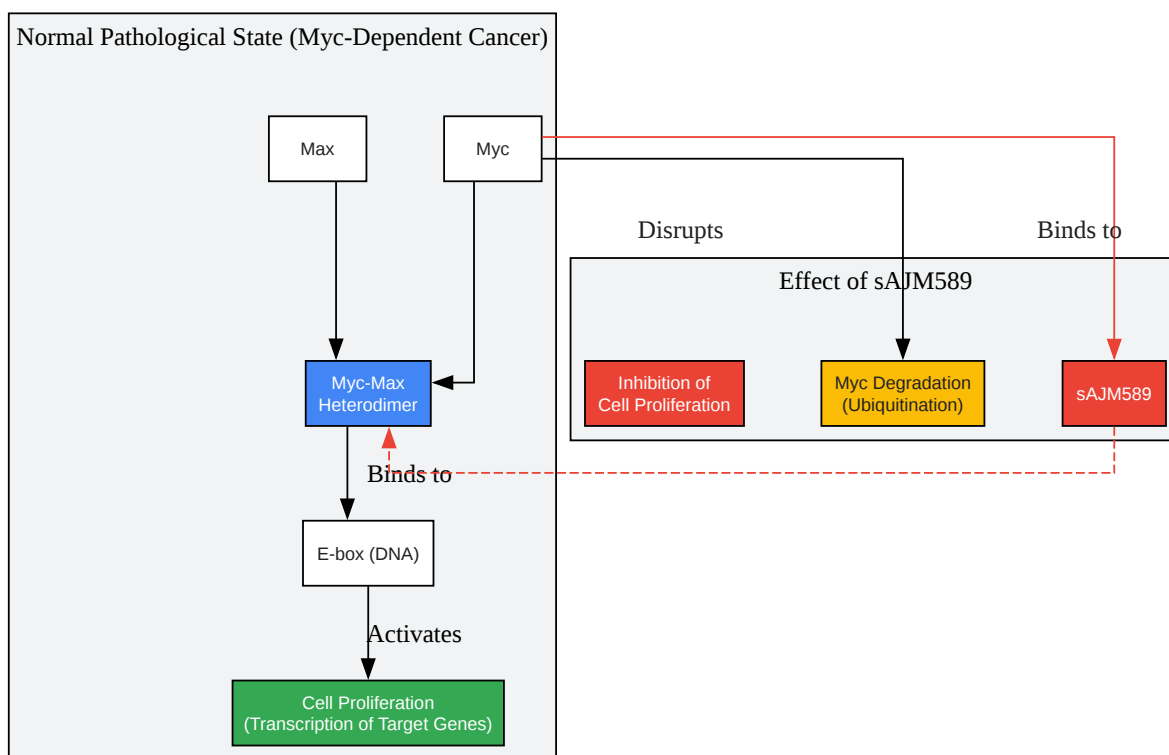
These application notes provide a detailed protocol for assessing the effect of **sAJM589** on cell viability using a common colorimetric method, the MTT assay. This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Quantitative Data Summary

Parameter	Value	Cell Line	Reference
IC50 (Myc-Max Disruption)	1.8 μ M	Biochemical Assay	[1][3]
IC50 (Cellular Proliferation)	1.9 \pm 0.06 μ M	P493-6 (Burkitt Lymphoma)	[2][5]

Signaling Pathway of sAJM589

The following diagram illustrates the mechanism of action of **sAJM589**. Under normal pathological conditions in Myc-dependent cancers, Myc and Max form a heterodimer that binds to E-box sequences on DNA, driving the transcription of genes involved in cell proliferation. **sAJM589** disrupts the formation of the Myc-Max heterodimer, leading to the degradation of Myc and the inhibition of downstream transcriptional activation.



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Caption: Mechanism of action of **sAJM589**.

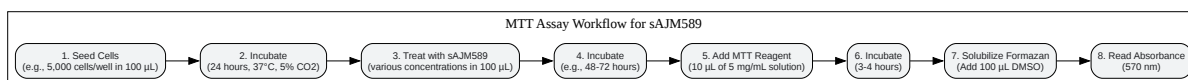
Experimental Protocol: Cell Viability Assessment using MTT Assay

This protocol outlines the steps to determine the effect of **sAJM589** on the viability of adherent cancer cell lines.

Materials:

- **sAJM589** (stock solution in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Selected Myc-dependent cancer cell line (e.g., P493-6, Raji, HeLa)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
- Phosphate-buffered saline (PBS)
- DMSO (cell culture grade)
- 96-well flat-bottom sterile microplates
- Multichannel pipette
- Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow Diagram:



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